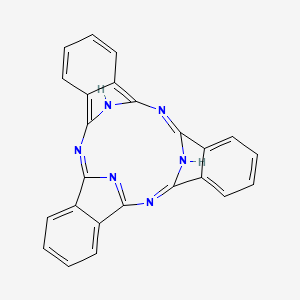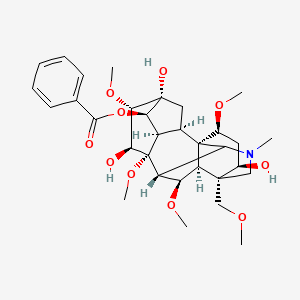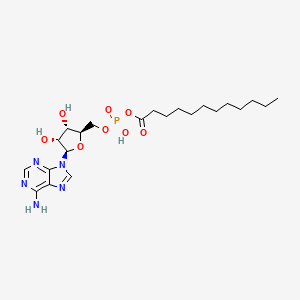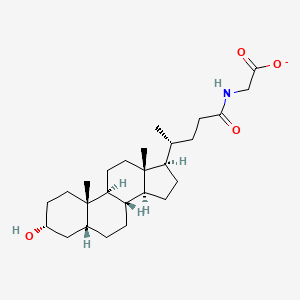
Subphthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Subphthalocyanine is a cyclic tripyrrole derivative that consists of three isoindole-type units, with the connecting carbon atoms replaced by nitrogen. The parent of the class of subphthalocyanines. It is a conjugate acid of a subphthalocyaninate(2-).
Applications De Recherche Scientifique
Organic Photovoltaics
Boron subphthalocyanines (BsubPcs) and silicon phthalocyanines (SiPcs) are gaining attention for their potential use in organic photovoltaics (OPVs). These compounds, recognized for their optoelectronic properties, can be easily functionalized to improve the solid-state arrangement, solubility, and overall performance of thin films in devices. Some recent studies of fullerene-free devices using these materials have reported power conversion efficiencies exceeding 8% (Grant et al., 2019).
Coordination Compounds
Metal complexes of phthalocyanines have been recognized for over 40 years for their unique physical and chemical properties. They have a variety of applications, including uses as dyes, optical and electrical materials, and catalysts. This review primarily focuses on their role as coordination compounds and discusses their physical and chemical properties, although practical uses such as catalytic activities are not detailed due to space constraints (Boucher, 1979).
Electrochemical and Photochemical Reduction of CO2
Iron and cobalt porphyrins, phthalocyanines, and related complexes are studied for their potential in the electrochemical and photochemical reduction of CO2. These compounds are potent visible light absorbers, essential for the development of renewable fuels. However, challenges such as the low yield of photochemically-generated active catalysts for CO2 reduction need to be addressed to make these methods economically viable (Manbeck & Fujita, 2015).
Synthesis, Characterization, and Applications in Biotechnology
Phthalocyanine compounds have broad applications, covering areas such as photodynamic therapy for cancer treatment, nanobiotechnology, magnetohyperthermia, and photodiagnosis. The extensive market use of phthalocyanine dyes in various applications is a testament to their potential. However, challenges such as the required level of purity and scaling up production limit their application in some fields (Tedesco et al., 2014).
Vapor Pressure and Thermodynamics
The volatility of different phthalocyanines, analyzed in terms of molecular and crystal structure, is significant for understanding their applications. The variation in saturated vapor pressure among phthalocyanines is determined by factors like Van der Waals and electrostatic interactions, influencing their use in various scientific applications (Basova et al., 2009).
Propriétés
Nom du produit |
Subphthalocyanine |
|---|---|
Formule moléculaire |
C24H14N6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2,11,20,28,29,30-hexazaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |
InChI |
InChI=1S/C24H14N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H,(H2,25,26,27,28,29,30) |
Clé InChI |
PMJMHCXAGMRGBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C2N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)

![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)



![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)

![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)

